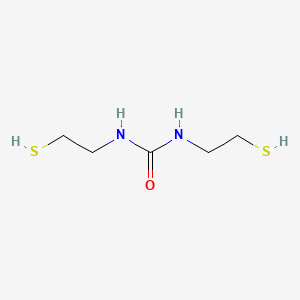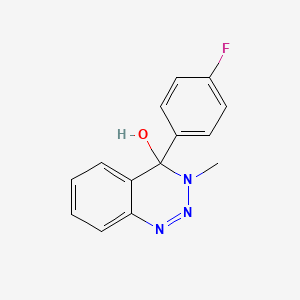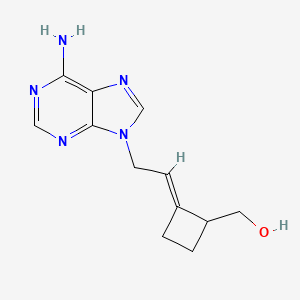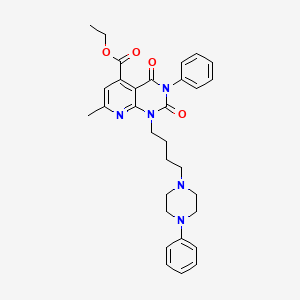
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine is an organophosphorus compound that features a phosphine group attached to an indolizine ring system. This compound is of interest due to its potential applications in various fields, including catalysis, coordination chemistry, and materials science. The presence of the diphenylphosphino group imparts unique electronic and steric properties to the molecule, making it a valuable ligand in transition metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne. For example, 2-alkynylpyridine can undergo cyclization in the presence of a suitable catalyst to form the indolizine ring system.
Introduction of the Phosphine Group: The diphenylphosphino group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a halogenated indolizine derivative with diphenylphosphine in the presence of a base.
Industrial Production Methods
While specific industrial production methods for 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group can be replaced by other nucleophiles.
Coordination: The diphenylphosphino group can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and nickel are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Indolizines: Formed through substitution reactions.
Metal Complexes: Formed through coordination reactions with transition metals.
科学研究应用
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of transition metal complexes, which are valuable in catalysis and materials science.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1-(Diphenylphosphino)-3-methyl-2-phenylindolizine primarily involves its ability to act as a ligand and form complexes with transition metals. The diphenylphosphino group can donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The indolizine ring system can also participate in π-π interactions, further influencing the reactivity and stability of the complexes.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another bidentate ligand with a ferrocene backbone.
Bis(diphenylphosphino)methane (dppm): A chelating ligand with a methylene backbone.
Uniqueness
1-(Diphenylphosphino)-3-methyl-2-phenylindolizine is unique due to its indolizine core, which provides additional electronic and steric properties compared to other phosphine ligands. This uniqueness can lead to different reactivity patterns and applications, particularly in the formation of metal complexes with specific catalytic properties.
属性
CAS 编号 |
138142-23-1 |
|---|---|
分子式 |
C27H22NP |
分子量 |
391.4 g/mol |
IUPAC 名称 |
(3-methyl-2-phenylindolizin-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C27H22NP/c1-21-26(22-13-5-2-6-14-22)27(25-19-11-12-20-28(21)25)29(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChI 键 |
WQYQPKAZFKFDDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2N1C=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-({[(2-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916774.png)

![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)



![8-Benzyl-2-chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B12916812.png)


![3-Pyrrolidinamine, N-[(2-chlorophenyl)methyl]-N-propyl-, (3S)-](/img/structure/B12916829.png)
![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)
![(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916842.png)


